![molecular formula C16H10BrN3O3S B2834009 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 300569-30-6](/img/structure/B2834009.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
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Overview
Description
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is a complex organic compound that contains several functional groups, including a bromophenyl group, a thiazole ring, a nitro group, and an amide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it’s likely that it involves the coupling of a bromophenyl group with a thiazole ring, followed by the addition of a nitrobenzamide group . The synthesis would require careful control of reaction conditions to ensure the correct functional groups are added at the right positions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring, a bromophenyl group, a nitro group, and an amide group would all contribute to the overall structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could undergo reactions typical of aryl halides, while the nitro group could participate in reduction reactions . The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents . The bromophenyl group could increase the compound’s molecular weight and potentially its boiling and melting points .Scientific Research Applications
- In silico studies and in vitro assays have evaluated its effectiveness against Gram-positive pathogens. Promising results indicate that it could be developed into novel antimicrobial agents .
- Investigations focus on understanding the compound’s interactions with resistant pathogens and cancer cells. Novel derivatives may overcome existing resistance mechanisms .
- The crystal structure of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide hydrate has been determined. It crystallizes in a triclinic system, revealing specific atomic coordinates and displacement parameters .
- Researchers aim to optimize AB11 further for AD treatment. Its multifactorial approach may address various aspects of AD pathology .
Antimicrobial Activity
Drug Resistance Combat
Crystallography and Structural Insights
Alzheimer’s Disease (AD) Research
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target to produce a therapeutic effect . The exact mechanism of action would need to be determined through further study.
Safety and Hazards
Future Directions
The study of complex organic compounds like “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is a vibrant field of research. Future directions could include exploring its potential uses in medicine, materials science, or other areas . Further studies could also focus on optimizing its synthesis or investigating its mechanism of action .
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O3S/c17-12-6-4-10(5-7-12)14-9-24-16(18-14)19-15(21)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQWZRKAHDRMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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